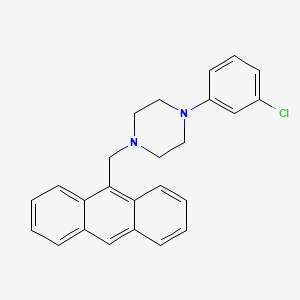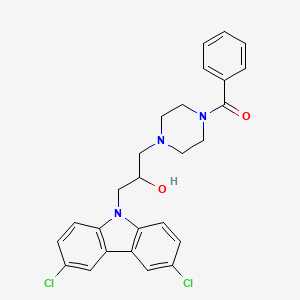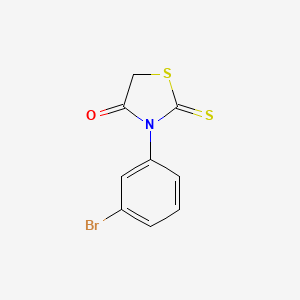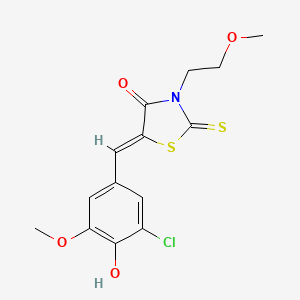
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine, commonly known as ACM, is a chemical compound that belongs to the class of piperazine derivatives. ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACM has been shown to modulate the activity of serotonin receptors, which play a crucial role in the regulation of mood, cognition, and behavior. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
In pharmacology, ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
In medicinal chemistry, ACM has been extensively studied for its potential as a lead compound for the development of novel drugs for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders.
Mécanisme D'action
The mechanism of action of ACM is complex and involves the modulation of multiple neurotransmitter systems in the brain. ACM has been shown to modulate the activity of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
Biochemical and Physiological Effects:
ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs. ACM has been shown to modulate the activity of multiple neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACM in lab experiments is its potent antipsychotic and anxiolytic effects, which make it an attractive candidate for the development of novel drugs for the treatment of various psychiatric disorders. Another advantage of using ACM is its low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
One of the limitations of using ACM in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. Another limitation of using ACM is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of ACM. One direction is the development of novel drugs based on the structure of ACM for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is the study of the pharmacokinetics and pharmacodynamics of ACM in vivo, including its distribution, metabolism, and elimination. Additionally, further studies are needed to elucidate the precise mechanism of action of ACM and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of ACM involves the reaction of 9-bromoanthracene with 3-chlorobenzylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of ACM. The yield of the synthesis process is around 70%, and the purity of the compound can be further improved through recrystallization.
Propriétés
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2/c26-21-8-5-9-22(17-21)28-14-12-27(13-15-28)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMEIYPUZPXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)



![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)

![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)
